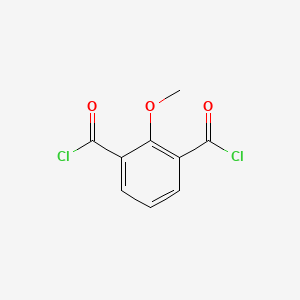

2-Methoxybenzene-1,3-dicarbonyl dichloride

Description

Structure

3D Structure

Properties

CAS No. |

2390-40-1 |

|---|---|

Molecular Formula |

C9H6Cl2O3 |

Molecular Weight |

233.04 g/mol |

IUPAC Name |

2-methoxybenzene-1,3-dicarbonyl chloride |

InChI |

InChI=1S/C9H6Cl2O3/c1-14-7-5(8(10)12)3-2-4-6(7)9(11)13/h2-4H,1H3 |

InChI Key |

VFUGSYTXEHFZSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxybenzene 1,3 Dicarbonyl Dichloride

Established Synthetic Pathways from Precursors

The most conventional and widely practiced method for the preparation of 2-Methoxybenzene-1,3-dicarbonyl dichloride involves the direct conversion of its parent dicarboxylic acid, 2-Methoxybenzene-1,3-dicarboxylic acid. This transformation is a cornerstone of organic synthesis, with several reliable and well-documented reagents capable of effecting this change.

The primary precursor for the synthesis of this compound is 2-Methoxybenzene-1,3-dicarboxylic acid. This starting material, a white to off-white powder, is commercially available from various chemical suppliers. The direct conversion of the carboxylic acid groups to acyl chloride functionalities is the most straightforward and common synthetic approach. While specific literature detailing the synthesis of this compound is not abundant, the principles of this conversion are well-established and can be directly applied from analogous syntheses of other aromatic acyl dichlorides, such as isophthaloyl dichloride. The reaction involves treating the dicarboxylic acid with an excess of a chlorinating agent, often in the presence of a catalyst and with or without an inert solvent.

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, typically achieved using inorganic acid chlorides. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Using Thionyl Chloride (SOCl₂):

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides due to its effectiveness and the convenient removal of byproducts. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at room temperature and can be easily removed from the reaction mixture, driving the reaction to completion.

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride, forming a highly reactive chlorosulfite intermediate. This is followed by a nucleophilic attack of the chloride ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the acyl chloride. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added to accelerate the reaction.

Using Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another excellent reagent for this conversion, often favored for its milder reaction conditions and the formation of volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). Similar to the thionyl chloride reaction, the use of oxalyl chloride is frequently catalyzed by DMF. The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium species, which is the active chlorinating agent. This reagent then reacts with the carboxylic acid to form the acyl chloride. Oxalyl chloride is generally considered a more selective and milder reagent than thionyl chloride, which can be advantageous when other sensitive functional groups are present in the molecule.

| Reagent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, often with a catalytic amount of DMF. | SO₂(g), HCl(g) | Inexpensive, volatile byproducts. | Can be harsh for sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) ** | Room temperature or gentle heating, with catalytic DMF. | CO₂(g), CO(g), HCl(g) | Milder conditions, volatile byproducts. | More expensive than thionyl chloride. |

Exploration of Novel and Green Synthetic Routes

In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic methods. For the synthesis of acyl chlorides, this has translated into exploring solvent-free conditions, alternative chlorinating agents, and processes that minimize waste. While specific green routes for this compound are not yet established in the literature, general advancements in the synthesis of aromatic acyl chlorides can be considered.

One promising area is the use of solid-supported reagents or catalysts, which can simplify purification and reduce solvent usage. Additionally, flow chemistry approaches are being investigated for the synthesis of acyl chlorides. These systems can offer improved safety, better control over reaction parameters, and higher yields compared to traditional batch processes. The development of catalytic systems that can operate under milder conditions and with higher atom economy is also a key focus of ongoing research.

Catalytic Strategies in the Preparation of this compound

As mentioned, the use of catalysts is common in the synthesis of acyl chlorides from carboxylic acids. N,N-dimethylformamide (DMF) is the most frequently employed catalyst for reactions involving both thionyl chloride and oxalyl chloride. The catalytic cycle with DMF involves the formation of a Vilsmeier-type reagent, which is a more potent acylating agent than the initial chlorinating reagent.

Recent research has also explored other catalytic systems. For instance, certain phosphonium (B103445) salts have been shown to catalyze the conversion of carboxylic acids to acyl chlorides. The use of Brønsted acids as catalysts in conjunction with thionyl chloride has also been reported to be effective for the chlorination of aromatic carboxylic acids, offering a potentially cheaper alternative to traditional catalytic methods. The development of heterogeneous catalysts that can be easily recovered and reused is a significant goal in making the synthesis of acyl chlorides, including this compound, more sustainable and cost-effective.

| Catalyst | Chlorinating Agent | Potential Advantages |

| N,N-Dimethylformamide (DMF) | Thionyl Chloride, Oxalyl Chloride | Well-established, effective in small quantities. |

| Brønsted Acids (e.g., H₂SO₄) | Thionyl Chloride | Inexpensive, can lead to rapid reactions. |

| Phosphonium Salts | Various | Can offer alternative reaction pathways and selectivities. |

| Heterogeneous Catalysts | Various | Ease of separation and potential for reuse. |

Reactivity and Mechanistic Investigations of 2 Methoxybenzene 1,3 Dicarbonyl Dichloride

Chemical Transformations Involving Acyl Chloride Functionalities

The reactivity of 2-Methoxybenzene-1,3-dicarbonyl dichloride is significantly influenced by its two acyl chloride groups. These functional groups are key to a variety of chemical transformations.

Nucleophilic acyl substitution is a primary reaction pathway for acyl chlorides. This process involves a nucleophile attacking the electrophilic carbonyl carbon, which leads to the substitution of the chloride leaving group. libretexts.orglibretexts.org This reaction is fundamental to the synthesis of a wide range of derivatives from this compound.

The general mechanism begins with the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed. libretexts.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl group and makes the carbon atom more susceptible to nucleophilic attack. libretexts.org

Common nucleophiles used in these reactions include amines, alcohols, and water. For instance, the reaction with primary amines yields amides, a transformation widely used in the synthesis of pharmaceuticals and other advanced materials. researchgate.nethud.ac.uk

The bifunctional nature of this compound, possessing two acyl chloride groups, makes it a valuable monomer for condensation and polymerization reactions. These reactions lead to the formation of polymers with a variety of properties and applications.

One of the most significant applications is in the synthesis of aromatic polyamides (aramids) through reaction with aromatic diamines. nih.gov This type of polymerization can be carried out using methods like interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids. ed.ac.ukmdpi.comutwente.nl For example, the reaction of this compound with a diamine such as m-phenylenediamine (B132917) in an interfacial system would lead to the formation of a polyamide film. utwente.nlutwente.nl

The properties of the resulting polymer, such as molecular weight and solubility, can be influenced by reaction conditions, including the choice of solvent and the presence of additives. nih.gov

The acyl chloride functionalities of this compound serve as versatile handles for functional group interconversion, allowing for the synthesis of a wide array of derivatives. ub.edu These transformations are crucial for creating molecules with specific properties or for subsequent reactions in a multi-step synthesis.

For example, the conversion of the acyl chlorides to other functional groups can be achieved through reaction with appropriate nucleophiles. The high reactivity of the acyl chloride group allows for its displacement by a variety of substituents. vanderbilt.edu

Reactions Governed by the Methoxy-Substituted Aromatic Core

The aromatic ring of this compound, with its methoxy (B1213986) and two carbonyl dichloride substituents, exhibits distinct reactivity patterns.

The methoxy group (-OCH₃) is an activating, ortho, para-directing group in electrophilic aromatic substitution reactions. minia.edu.eguci.edu This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. uba.ar However, the two acyl chloride groups are strongly deactivating and meta-directing.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com For this compound, the feasibility and outcome of EAS reactions are dictated by the combined electronic effects of its substituents.

Given the strongly deactivated nature of the ring due to the two acyl chloride groups, forcing conditions are generally required for EAS reactions to proceed. pressbooks.pub Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. nih.gov For this substrate, the nitro group would be expected to add at the positions activated by the methoxy group and directed by the acyl chloride groups (positions 4 and 6).

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the halogen in the presence of a Lewis acid catalyst. researchgate.net The position of halogenation would also be directed to the 4 and 6 positions.

The general mechanism for EAS involves the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eguci.edu This is typically the rate-determining step. uci.edu A subsequent deprotonation step restores the aromaticity of the ring. uci.edu

Studies on Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic substitution at aliphatic centers, SNAr reactions on benzene (B151609) rings are generally sluggish unless the ring is activated by potent electron-withdrawing groups. wikipedia.orglibretexts.org The two carbonyl dichloride groups in this compound are expected to significantly activate the aromatic ring towards nucleophilic attack. These groups withdraw electron density from the ring by both inductive and resonance effects, making the ring carbons more electrophilic. minia.edu.eg

The methoxy group, on the other hand, exhibits a dual electronic effect. It is electron-withdrawing through induction but electron-donating through resonance. minia.edu.eg In the context of SNAr, the resonance effect of the methoxy group would tend to counteract the activating effect of the carbonyl chloride groups by donating electron density to the ring. However, the combined electron-withdrawing power of two carbonyl chloride groups is anticipated to be the dominant factor, rendering the ring susceptible to nucleophilic attack.

The position of the methoxy group at the 2-position, ortho to one carbonyl chloride and meta to the other, will influence the regioselectivity of the substitution. Nucleophilic attack is generally favored at positions ortho and para to strongly electron-withdrawing groups, as the negative charge in the intermediate can be effectively delocalized onto the substituent. libretexts.orgyoutube.com In this case, the positions activated by the two carbonyl chloride groups would be the primary targets for nucleophilic attack. The methoxy group's influence would modulate the reactivity at these positions.

It is important to note that the acyl chloride functional groups are themselves highly reactive towards nucleophiles, and reactions at these sites would likely compete with or precede SNAr on the aromatic ring under many conditions.

Mechanistic Elucidation of Key Reaction Pathways

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

For this compound, the two carbonyl chloride groups would provide significant stabilization to the negatively charged Meisenheimer complex through resonance delocalization. The methoxy group's electron-donating resonance effect would likely have a destabilizing influence on the anionic intermediate, thereby potentially slowing the reaction rate compared to a similar compound without this group.

| Substrate | Substituent at C2 | Expected Relative Rate (krel) |

|---|---|---|

| 1,3-Dicarbonyl dichloride benzene | -H | 1 |

| 2-Nitrobenzene-1,3-dicarbonyl dichloride | -NO2 | > 100 |

| This compound | -OCH3 | < 1 |

This table presents hypothetical data based on established principles of substituent effects in SNAr reactions, where electron-withdrawing groups like nitro accelerate the reaction, and electron-donating groups like methoxy are expected to decelerate it relative to an unsubstituted analogue.

The key intermediate in the SNAr pathway is the Meisenheimer complex. wikipedia.orgnih.gov For this compound, nucleophilic attack at a carbon atom bearing a leaving group (in a hypothetical SNAr where a group other than the chlorides on the acyl groups is substituted) would lead to the formation of a cyclohexadienyl anion. The negative charge of this intermediate would be delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the carbonyl groups.

The transition state leading to the Meisenheimer complex resembles the structure of the intermediate itself, with a partially formed bond between the nucleophile and the ring carbon and a partially disrupted aromatic system. According to Hammond's postulate, the transition state for this endergonic step will be structurally similar to the high-energy intermediate.

The stability of the transition state, and therefore the activation energy of the reaction, is directly influenced by the substituents. The electron-withdrawing carbonyl chloride groups would stabilize the developing negative charge in the transition state, lowering the activation energy. Conversely, the electron-donating methoxy group would be expected to raise the energy of the transition state, leading to a slower reaction rate.

| Substituent at C2 | ΔG‡ (kcal/mol) | Nature of Effect |

|---|---|---|

| -H | ~20-25 | Baseline |

| -NO2 | < 20 | Stabilizing |

| -OCH3 | > 25 | Destabilizing |

This table provides estimated free energies of activation (ΔG‡) for the formation of the Meisenheimer complex, illustrating the expected influence of different substituents on the reaction barrier. The values are illustrative and based on general trends observed in SNAr chemistry.

Applications of 2 Methoxybenzene 1,3 Dicarbonyl Dichloride in Materials Science Research

Role as a Monomer in Advanced Polymer Synthesis

2-Methoxybenzene-1,3-dicarbonyl dichloride serves as a fundamental building block in the creation of advanced polymers through condensation polymerization. The presence of two highly reactive carbonyl dichloride groups allows for the formation of long-chain polymers when reacted with suitable co-monomers.

The synthesis of polyamides using this compound typically involves a polycondensation reaction with aromatic or aliphatic diamines. This reaction, often carried out at low temperatures in a polar aprotic solvent, results in the formation of strong amide linkages. The methoxy (B1213986) group on the benzene (B151609) ring can influence the reactivity of the acid chloride groups and affect the solubility of the resulting polyamide.

The general reaction scheme for the synthesis of polyamides from this compound and a generic diamine is presented below:

n H₂N-R-NH₂ + n ClOC-(C₆H₃OCH₃)-COCl → [-HN-R-NH-OC-(C₆H₃OCH₃)-CO-]ₙ + 2n HCl

Researchers have explored the use of various diamines in conjunction with this compound to tailor the properties of the final polyamide. The selection of the diamine component is critical in determining the polymer's characteristics.

| Diamine Co-monomer | Resulting Polyamide | Key Properties |

| m-Phenylenediamine (B132917) | Aromatic Polyamide | High thermal stability, good mechanical strength |

| p-Phenylenediamine | Aromatic Polyamide | Enhanced rigidity and thermal resistance |

| 4,4'-Oxydianiline | Aromatic Polyamide | Improved solubility and processability |

| Hexamethylenediamine | Aliphatic-Aromatic Polyamide | Increased flexibility and lower glass transition temperature |

Similar to polyamide synthesis, this compound is employed in the preparation of polyesters through polycondensation with diols. The reaction forms ester linkages and can be performed using various techniques, including interfacial polymerization and solution polymerization. The choice of diol significantly influences the properties of the resulting polyester.

The synthesis of polyesters from this compound and a generic diol can be represented as:

n HO-R-OH + n ClOC-(C₆H₃OCH₃)-COCl → [-O-R-O-OC-(C₆H₃OCH₃)-CO-]ₙ + 2n HCl

Beyond polyamides and polyesters, this versatile monomer can be used to create other condensation polymers, such as polyimides and polybenzoxazoles, by reacting with appropriate tetra-functional monomers.

The incorporation of the 2-methoxybenzene-1,3-dicarbonyl moiety into a polymer backbone has a pronounced effect on its material properties.

Mechanical Strength: Polyamides and polyesters derived from this compound generally exhibit good to excellent mechanical properties. The rigidity of the aromatic ring enhances tensile strength and modulus. The asymmetric nature of the monomer, due to the methoxy group, can disrupt chain packing and affect crystallinity, which in turn influences mechanical behavior.

Chemical Resistance: The stable aromatic and amide/ester linkages provide good resistance to a range of chemicals. However, the presence of the methoxy group may alter the polymer's susceptibility to certain solvents and chemical agents.

The following table summarizes the typical property enhancements observed in polymers synthesized with this compound compared to those made with isophthaloyl chloride.

| Property | Impact of this compound |

| Solubility | Generally improved due to the disruption of chain symmetry by the methoxy group. |

| Glass Transition Temperature (Tg) | Can be slightly lower due to increased free volume introduced by the methoxy group. |

| Crystallinity | Often reduced, leading to more amorphous polymers. |

| Processability | Enhanced due to improved solubility and potentially lower melting temperatures. |

Development of Functional Materials and Composite Systems

The unique properties imparted by this compound make it a valuable monomer for the development of functional materials. The methoxy group can serve as a site for further chemical modification, allowing for the introduction of specific functionalities. For instance, polymers derived from this monomer can be tailored for applications in gas separation membranes, where the free volume and chemical affinity can be tuned, or in advanced composites, where enhanced adhesion to reinforcing fillers is desired.

Research in this area is ongoing, with a focus on creating materials with tailored optical, electrical, and barrier properties by leveraging the chemical versatility of the methoxy-substituted aromatic ring.

Applications in Supramolecular Chemistry and Complex Organic Synthesis

Construction of Supramolecular Architectures and Assemblies

The design and synthesis of molecules that can spontaneously assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. 2-Methoxybenzene-1,3-dicarbonyl dichloride serves as a valuable starting material for creating the fundamental components of these assemblies.

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and drug delivery. While direct research on this compound in this area is not extensively documented, the principles of macrocycle synthesis suggest its potential. The reaction of the dichloride with appropriate diamines or diols can lead to the formation of macrocyclic hosts. The methoxy (B1213986) group can influence the conformation and electronic properties of the resulting host's cavity, potentially tuning its selectivity for specific guests.

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of macrocycles and coordination polymers. Reaction with complementary difunctional molecules, such as diamines or bis(phenols), can yield a variety of cyclic structures. These macrocycles can act as building blocks for more complex supramolecular assemblies.

Furthermore, in the field of metal-organic frameworks (MOFs), the corresponding carboxylate, 2-methoxyisophthalic acid, can be used to create porous, crystalline materials with applications in gas storage and catalysis. Coordination polymers based on substituted isophthalic acids have demonstrated a range of interesting properties, and the inclusion of a methoxy group can influence the resulting framework's structure and function. nih.govrsc.org

Below is a table summarizing potential macrocyclic and polymeric frameworks derivable from this compound:

| Framework Type | Potential Reactant(s) | Resulting Linkage | Potential Properties |

| Macrocycle | Diamines, Diols | Amide, Ester | Host-guest recognition, ion transport |

| Polyamide | Diamines | Amide | High-performance materials |

| Polyester | Diols | Ester | Biodegradable materials |

| Metal-Organic Framework (from the corresponding dicarboxylic acid) | Metal ions | Carboxylate-metal coordination | Porosity, catalysis, gas storage |

Utilization as a Precursor for Advanced Organic Molecules

The high reactivity of the acyl chloride groups makes this compound a valuable starting material for the synthesis of more complex and functionally rich organic molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. 1,3-Dicarbonyl compounds are well-established precursors for the synthesis of a wide variety of heterocycles, including pyridines and pyrimidines. jocpr.comclockss.org By converting this compound into a corresponding 1,3-dicarbonyl derivative, it can serve as a key intermediate in the construction of novel heterocyclic systems. The methoxy group can impart specific electronic and steric properties to the final heterocyclic product, influencing its biological activity or material properties.

The reaction of this compound with various amines or other nucleophiles can lead to the formation of multidentate ligands. These ligands can then be used to form complexes with metal ions. The resulting metal complexes can have a wide range of applications, including catalysis, sensing, and imaging. hud.ac.ukrsc.org The methoxy group on the ligand backbone can modulate the electronic properties of the metal center, thereby fine-tuning its reactivity and catalytic activity. The coordination geometry and stability of the metal complexes are also influenced by the steric and electronic nature of the ligand.

Enabling Multi-component Reaction Strategies

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govnih.gov These reactions are highly efficient and are valuable tools in combinatorial chemistry and drug discovery.

While specific examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not prevalent in the literature, its conversion to derivatives such as 2-methoxyisophthalaldehyde or the corresponding diamine would open up possibilities for its inclusion in such synthetic strategies. The bifunctional nature of the isophthaloyl scaffold provides a platform for creating products with significant molecular diversity from a single MCR. For instance, a diamine derived from this compound could be a key component in an Ugi reaction to generate a library of complex peptidomimetics. beilstein-journals.orgbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for Research on 2 Methoxybenzene 1,3 Dicarbonyl Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-Methoxybenzene-1,3-dicarbonyl dichloride. Through various NMR experiments, the precise connectivity and chemical environment of each proton and carbon atom can be established.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (splitting) are dictated by their position relative to the electron-withdrawing carbonyl chloride groups and the electron-donating methoxy group. The methoxy group will exhibit a sharp singlet, typically around 3.8-4.0 ppm, corresponding to its three equivalent protons. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons of the acid chloride groups are expected to resonate at low field (around 165-170 ppm). The six aromatic carbons will appear in the range of 120-160 ppm, with the carbon directly attached to the methoxy group appearing at a higher field due to shielding effects. mdpi.com The methoxy carbon itself will produce a signal around 55-60 ppm. mdpi.com

2D NMR Techniques: For unambiguous assignment of all signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments reveal proton-proton coupling, helping to identify which aromatic protons are adjacent to one another.

HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals of each aromatic C-H unit.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like those of the carbonyl groups and the aromatic carbons bonded to substituents) by observing their correlations with nearby protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| -OCH₃ | ¹H | ~3.9 | Singlet (s) | Three equivalent protons of the methoxy group. |

| H4/H6 | ¹H | ~8.0-8.2 | Doublet (d) | Aromatic protons adjacent to a carbonyl chloride group. |

| H5 | ¹H | ~7.7-7.9 | Triplet (t) | Aromatic proton situated between two other aromatic protons. |

| -C=O | ¹³C | ~168 | - | Carbonyl carbons of the two acid chloride groups. |

| C2 | ¹³C | ~158 | - | Aromatic carbon attached to the methoxy group. |

| C1/C3 | ¹³C | ~135 | - | Aromatic carbons attached to the carbonyl chloride groups. |

| C4/C6 | ¹³C | ~132 | - | Aromatic carbons adjacent to a carbonyl chloride. |

| C5 | ¹³C | ~128 | - | Aromatic carbon at position 5. |

| -OCH₃ | ¹³C | ~56 | - | Carbon of the methoxy group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, MS analysis is particularly informative due to the presence of chlorine isotopes.

Chlorine naturally exists as two major isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). docbrown.info A molecule containing two chlorine atoms, such as this compound, will therefore exhibit a characteristic isotopic pattern for its molecular ion peak (M⁺). This pattern consists of three peaks:

The M⁺ peak, corresponding to the molecule containing two ³⁵Cl atoms.

The M+2 peak, corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

The M+4 peak, corresponding to the molecule with two ³⁷Cl atoms.

The expected relative intensity ratio of these M⁺, M+2, and M+4 peaks is approximately 9:6:1 , which provides a clear signature for the presence of two chlorine atoms in the molecule or its fragments. libretexts.orgwhitman.edu

Electron ionization (EI) is a common method that leads to predictable fragmentation of the molecule. The analysis of these fragments provides further structural confirmation. Common fragmentation pathways for acyl chlorides and aromatic compounds include the loss of a chlorine radical (M-35/37), loss of a carbonyl group (M-28), or loss of the entire acyl chloride group (M-63/65). libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₉H₅Cl₂O₃) m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).

| m/z Value | Isotopic Peaks | Identity of Fragment | Notes on Fragmentation |

|---|---|---|---|

| 218 | 220, 222 (Ratio ~9:6:1) | [C₉H₅Cl₂O₃]⁺ | Molecular ion (M⁺) |

| 183 | 185 (Ratio ~3:1) | [M - Cl]⁺ | Loss of one chlorine radical. |

| 155 | 157 (Ratio ~3:1) | [M - COCl]⁺ | Loss of a carbonyl chloride group. |

| 127 | - | [M - COCl - CO]⁺ | Subsequent loss of a carbon monoxide molecule. |

| 77 | - | [C₆H₅]⁺ | Formation of the phenyl cation, a common fragment for benzene derivatives. docbrown.info |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the key functional groups are the acid chloride, the aromatic ether (methoxy group), and the substituted benzene ring.

Acid Chloride (C=O stretch): This group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the region of 1770-1815 cm⁻¹. The high frequency is characteristic of the highly electrophilic carbonyl carbon in the acid chloride.

Aromatic Ether (C-O stretch): The C-O-C stretching vibrations of the methoxy group will produce strong bands. The aryl-O stretch typically appears around 1200-1275 cm⁻¹, while the O-CH₃ stretch is found near 1000-1075 cm⁻¹.

Benzene Ring: Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (750-900 cm⁻¹) can also provide information about the substitution pattern of the ring. researchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2980 | Medium |

| C=O Stretch | Acid Chloride (-COCl) | 1770 - 1815 | Very Strong, Sharp |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl-O) | Aromatic Ether | 1200 - 1275 | Strong |

| C-O Stretch (O-CH₃) | Aromatic Ether | 1000 - 1075 | Strong |

| C-H Out-of-plane Bend | Benzene Ring | 750 - 900 | Strong |

| C-Cl Stretch | Acid Chloride (-COCl) | 600 - 800 | Medium to Strong |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While spectroscopic methods reveal connectivity and functional groups, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsion (dihedral) angles.

For this compound, a key structural question is the conformation of the methoxy and carbonyl chloride groups relative to the benzene ring. Due to steric hindrance from the two adjacent carbonyl chloride groups, the methoxy group is expected to be pushed out of the plane of the aromatic ring. nih.gov X-ray crystallography can precisely measure the C-C-O-C dihedral angle, quantifying this deviation from planarity. nih.gov This technique also reveals how molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as C-H···O or C-H···Cl hydrogen bonds that influence the solid-state structure.

Table 4: Structural Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided | Expected Findings for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. | Determines the crystal system (e.g., monoclinic, orthorhombic). |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-Cl, C-O). | Confirms double and single bond character throughout the molecule. |

| Bond Angles | The angle between three connected atoms (e.g., O-C=O, C-C-Cl). | Reveals the local geometry around each atom (e.g., trigonal planar carbonyl carbon). |

| Torsion (Dihedral) Angles | The rotation around a chemical bond, describing the molecular conformation. | Quantifies the out-of-plane twist of the methoxy and carbonyl chloride groups relative to the benzene ring. nih.gov |

| Intermolecular Interactions | Identifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) between adjacent molecules. | Explains the crystal packing arrangement and solid-state stability. |

Computational and Theoretical Investigations of 2 Methoxybenzene 1,3 Dicarbonyl Dichloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ajchem-a.com Methods like B3LYP and B3PW91 are commonly used to compute molecular structures, electronic properties, and vibrational frequencies. dergipark.org.trmdpi.com For 2-Methoxybenzene-1,3-dicarbonyl dichloride, these calculations reveal the interplay between the electron-donating methoxy (B1213986) group and the two electron-withdrawing carbonyl chloride groups on the aromatic ring.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. dergipark.org.tr The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov In this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene (B151609) ring, while the LUMO would be centered on the carbonyl chloride groups, indicating their susceptibility to nucleophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would show negative potential (red/yellow regions) around the highly electronegative oxygen and chlorine atoms, identifying these as the most likely sites for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) would be found around the hydrogen atoms. The carbon atoms of the carbonyl groups are particularly important as they represent the primary sites for nucleophilic attack, a key step in polymerization reactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov A lower hardness value indicates a "softer" molecule, which is generally more reactive. nih.gov

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Values)

| Parameter | Formula | Predicted Value (Illustrative) | Significance |

| HOMO Energy | EHOMO | -8.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 7.0 eV | Chemical reactivity and stability |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 3.5 eV | Resistance to change in electron configuration |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -5.0 eV | Electron escaping tendency |

| Electrophilicity Index | ω = μ2 / 2η | 3.57 eV | Propensity to accept electrons |

Note: These values are illustrative, based on typical DFT calculations for similar aromatic compounds, and serve to demonstrate the type of data generated.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations describe the static electronic structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape. nih.gov

For this compound, the key conformational degrees of freedom are the rotations of the two carbonyl chloride (-COCl) groups and the methoxy (-OCH₃) group around their bonds to the benzene ring. MD simulations can reveal the preferred orientations (conformations) of these groups relative to each other and the plane of the ring. This analysis is crucial because the spatial arrangement of the reactive carbonyl chloride groups can influence the molecule's reactivity and the stereochemistry of the polymers it forms.

Simulations would track the dihedral angles between the plane of the benzene ring and the planes of the carbonyl chloride groups. By sampling numerous conformations over time, a potential energy surface can be constructed to identify the lowest-energy (most stable) conformers and the energy barriers between them. nih.gov The presence of the methoxy group at the 2-position introduces steric hindrance that would likely influence the rotational freedom of the adjacent carbonyl chloride group at the 1-position, potentially favoring specific non-planar conformations. This steric effect is an important factor that distinguishes its conformational behavior from its unsubstituted analogue, isophthaloyl chloride.

Theoretical Studies on Reaction Mechanisms and Catalytic Processes

This compound is primarily used as a monomer in polycondensation reactions, typically with diamines to form polyamides or with diols to form polyesters. researchgate.netmdpi.com Theoretical studies, again primarily using DFT, can elucidate the step-by-step mechanism of these reactions.

A model reaction, such as the reaction of this compound with an amine, can be computationally investigated to map out the entire reaction pathway. This involves identifying and calculating the energies of:

Reactants: The initial state of the separated monomer and amine.

Transition States (TS): The high-energy structures that connect reactants to intermediates or products. The energy of the TS determines the activation energy and thus the reaction rate.

Intermediates: Short-lived species formed during the reaction, such as the tetrahedral intermediate formed when the amine nitrogen attacks the carbonyl carbon.

Products: The final amide bond and the released hydrochloric acid (HCl).

By comparing the activation energies for the reaction at the two different carbonyl chloride positions (C1 and C3), it is possible to predict if there is a regioselective preference. The electron-donating methoxy group at the C2 position would have a more direct electronic influence on the adjacent C1-carbonyl group than the C3-carbonyl group, potentially making the C3 position slightly more electrophilic and reactive toward nucleophiles.

Furthermore, theoretical studies can investigate competing side reactions, such as the hydrolysis of the acid chloride groups by trace amounts of water. nih.gov Comparing the activation barriers for aminolysis versus hydrolysis can help in understanding the conditions required to favor polymer formation and achieve high molecular weight.

Table 2: Illustrative Energy Profile for the First Step of Polyamidation

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Monomer + Amine) | 0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15 | Amine nitrogen attacks carbonyl carbon |

| 3 | Tetrahedral Intermediate | -5 | Formation of a new C-N bond |

| 4 | Transition State 2 (TS2) | +10 | C-Cl bond cleavage and proton transfer |

| 5 | Products (Amide Linkage + HCl) | -20 | Formation of the stable amide bond |

Note: The energy values are hypothetical and for illustrative purposes to show a typical reaction coordinate for nucleophilic acyl substitution.

Predictive Modeling for Material Properties and Molecular Design

Once this compound is polymerized, the properties of the resulting material are of primary interest. Predictive modeling, especially using Quantitative Structure-Property Relationship (QSPR) models, allows for the estimation of polymer properties directly from the monomer's structure, often before the polymer is ever synthesized. researchgate.netresearchgate.net

QSPR models are statistical correlations between calculated molecular descriptors of the polymer's repeating unit and its experimentally measured properties. semanticscholar.org For a polymer made from this compound, the key structural features encoded in the descriptors would be:

Meta-linkage: The 1,3-substitution pattern on the benzene ring leads to kinks in the polymer chain, resulting in more amorphous materials with lower crystallinity and better solubility compared to polymers made from the para-isomer (terephthaloyl chloride). mdpi.com

Methoxy Group: This pendant group adds free volume to the polymer structure, which can lower the glass transition temperature (Tg) and increase solubility in organic solvents. It also influences properties like the refractive index and dielectric constant.

By developing QSPR models based on a dataset of known polymers, it becomes possible to predict the properties of new, hypothetical polymers derived from monomers like this compound. researchgate.net This in silico screening approach is a powerful tool for molecular design, enabling chemists to rapidly evaluate a large number of candidate monomers and prioritize the synthesis of those predicted to yield materials with the most promising combination of properties, such as high thermal stability, specific optical properties, or desired mechanical strength. arxiv.org

Table 3: Examples of Descriptors and Predicted Polymer Properties in QSPR

| Descriptor Type | Examples | Predicted Properties |

| Topological | Connectivity indices, Wiener index | Glass Transition Temperature (Tg), Density, Solubility |

| Geometrical | Molecular surface area, Volume | Mechanical Modulus, Thermal Expansion Coefficient |

| Quantum Chemical | Dipole moment, Polarizability | Dielectric Constant, Refractive Index |

| Constitutional | Atom counts, Ring counts | Thermal Stability, Char Yield |

Emerging Research Frontiers and Future Directions for 2 Methoxybenzene 1,3 Dicarbonyl Dichloride

Exploration of Novel Reaction Discoveries and Synthetic Transformations

The presence of the electron-donating methoxy (B1213986) group on the aromatic ring of 2-Methoxybenzene-1,3-dicarbonyl dichloride is a key area of investigation for novel synthetic transformations. This functional group can influence the reactivity of the two carbonyl chloride groups, potentially allowing for selective or sequential reactions that are not as readily achievable with unsubstituted isophthaloyl dichloride.

Future research is anticipated to focus on leveraging this differential reactivity. For instance, chemists may explore stepwise reactions where one acid chloride group reacts preferentially under a specific set of conditions, followed by the reaction of the second group under different conditions. This could lead to the synthesis of asymmetric polymers and complex molecular architectures with precisely controlled structures.

Another frontier is the investigation of reactions involving the methoxy group itself. While typically considered stable, under certain conditions, the methoxy group could be demethylated or otherwise transformed, providing a synthetic handle for post-polymerization modification. This would allow for the fine-tuning of polymer properties after the initial polymerization process.

Table 1: Potential Synthetic Transformations of this compound

| Transformation Type | Potential Reagents and Conditions | Expected Outcome |

| Selective Monofunctionalization | Sterically hindered nucleophiles, low temperatures | Formation of mono-substituted intermediates |

| Stepwise Polymerization | Sequential addition of different diamines or diols | Synthesis of block copolymers |

| Post-polymerization Modification | Demethylating agents (e.g., BBr₃) | Introduction of hydroxyl groups for further functionalization |

| Ortho-lithiation | Strong bases (e.g., n-butyllithium) | Functionalization of the aromatic ring adjacent to the methoxy group |

Diversification into New Material Applications and Advanced Functional Polymers

The unique structure of this compound makes it a promising monomer for a new generation of advanced functional polymers. The methoxy group can impart desirable properties such as improved solubility, altered thermal stability, and specific interactions with other molecules or surfaces.

One of the most promising applications is in the synthesis of high-performance aramids, which are a class of heat-resistant and strong synthetic fibers. The introduction of the methoxy group into the polymer backbone could disrupt the tight chain packing characteristic of traditional aramids, potentially leading to materials with increased flexibility and processability without significantly compromising their thermal properties. Research in this area could lead to new aramids with tailored properties for specialized applications in aerospace, military, and protective apparel.

Furthermore, the potential for this monomer to create polymers with enhanced solubility could be a significant advantage in the development of materials for membranes and coatings. Improved solubility facilitates easier processing and casting of thin films with uniform properties, which is crucial for applications such as gas separation, water purification, and protective coatings.

Table 2: Potential Applications for Polymers Derived from this compound

| Application Area | Desired Polymer Property | Potential Advantage |

| Advanced Fibers (Aramids) | Modified chain packing, good thermal stability | Enhanced flexibility and processability |

| Membrane Technology | Increased solubility, controlled porosity | Improved performance in gas and liquid separations |

| Specialty Coatings | Good adhesion, chemical resistance | Durable and protective surface layers |

| Liquid Crystal Polymers | Rigid-rod structure with modified intermolecular interactions | Development of new display and sensor technologies |

Integration into Sustainable Chemistry Processes

The future of chemical manufacturing is intrinsically linked to the principles of sustainable and green chemistry. For this compound, this presents both challenges and opportunities. The synthesis of the monomer itself is an area where more sustainable methods can be explored. Traditional routes for producing acid chlorides often involve hazardous reagents like thionyl chloride or phosgene. Future research will likely focus on developing catalytic methods that avoid these toxic chemicals and reduce waste generation.

In the realm of polymerization, the use of this compound could contribute to more sustainable processes. For example, its potentially higher solubility could enable polymerizations to be carried out in more environmentally benign solvents or even in solvent-free melt conditions. This would significantly reduce the environmental impact associated with the use of large volumes of volatile organic compounds.

Moreover, the development of polymers from this monomer that exhibit enhanced durability and longevity would align with the principles of a circular economy by extending the service life of materials and reducing the need for frequent replacement.

Strategic Analysis of Patent Landscape and Research Trends

A strategic analysis of the patent landscape reveals that while patents for the production of isophthaloyl dichloride are numerous, those specifically mentioning this compound are sparse. This suggests that the field is still in its nascent stages, with significant opportunities for innovation and intellectual property generation.

Current research trends, as gleaned from scientific literature, point towards a growing interest in functionalized monomers for creating polymers with tailored properties. The focus is shifting from simply creating new polymers to designing materials with specific functionalities built-in at the molecular level. In this context, this compound is well-positioned to become a valuable building block.

Future patent applications are likely to focus on:

Novel and more sustainable synthesis routes for this compound.

The composition of matter for new polymers, particularly aramids and polyesters, derived from this monomer.

Specific applications of these new polymers in high-tech fields such as electronics, aerospace, and biomedical devices.

The limited current patent activity, coupled with the high potential for innovation, indicates a significant "white space" for research and commercial development in the area of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxybenzene-1,3-dicarbonyl dichloride, and how can purity be assessed?

Methodological Answer: The compound is typically synthesized via chlorination of 2-methoxyisophthalic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Refluxing the acid with excess chlorinating agent under anhydrous conditions.

- Vacuum distillation to isolate the product (boiling point varies with substituents) .

Purity assessment involves: - NMR spectroscopy (¹H/¹³C) to confirm structure and detect residual solvents.

- Titration with aqueous AgNO₃ to quantify unreacted chloride ions.

- HPLC with UV detection (λ = 254 nm) to monitor byproducts .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Spill Management: Neutralize spills with sodium bicarbonate or calcium oxide. Avoid water, which can generate HCl gas .

- Toxicity Mitigation: Acute exposure may cause respiratory irritation; monitor for delayed symptoms (e.g., pulmonary edema) and seek medical observation for 48 hours post-exposure .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- FT-IR: Peaks at ~1750 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm acyl chloride functionality .

- ¹H NMR: Aromatic protons appear as a multiplet (δ 7.2–8.1 ppm), with a singlet for the methoxy group (δ ~3.9 ppm) .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 203 (calculated for C₉H₆Cl₂O₃) and fragment ions at m/z 168 (loss of Cl) and 122 (loss of COCl) .

Advanced Research Questions

Q. How can reaction conditions be optimized for polycondensation with diols?

Methodological Answer: For polymer synthesis (e.g., polyesters or polyamides):

- Solvent Selection: Use aprotic solvents like dichloromethane (DCM) to minimize hydrolysis.

- Stoichiometry: Maintain a 1:1 molar ratio of dichloride to diol to control polymer chain length.

- Catalysis: Add triethylamine (Et₃N) to scavenge HCl, improving reaction efficiency .

Experimental Design: Apply a central composite rotatable design to optimize variables (temperature, time, base concentration) and analyze yield/viscosity via ANOVA .

Q. How do structural modifications influence reactivity and stability?

Methodological Answer:

- Methoxy Position: The ortho-methoxy group enhances electron density at the carbonyl, increasing susceptibility to nucleophilic attack (e.g., amines vs. alcohols).

- Thermal Stability: TGA analysis shows decomposition onset at ~200°C, with residual char formation due to aromatic crosslinking .

- Hydrolytic Sensitivity: Kinetic studies in aqueous acetone (pH 7) reveal a half-life of 2 hours at 25°C, necessitating anhydrous storage .

Q. How can conflicting toxicity data from different studies be reconciled?

Methodological Answer: Discrepancies in LD₅₀ values often arise from:

- Purity Variations: Technical-grade samples may contain impurities (e.g., residual thionyl chloride) that amplify toxicity .

- Dosage Metrics: Express toxicity in terms of paraquat dichloride equivalents (vs. cation) for consistency .

Resolution Strategy: - Validate purity via elemental analysis (C/H/N/Cl).

- Use standardized OECD Guidelines (e.g., Test No. 423) for acute oral toxicity testing .

Q. What computational methods predict interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with serine hydrolases (e.g., acetylcholinesterase). The methoxy group may occupy hydrophobic pockets.

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at carbonyl carbons .

- MD Simulations: Simulate hydrolysis pathways in explicit solvent (water/DCM mixtures) to predict degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.